Chemical structure and properties of Petasitenine
Chemical structure and properties of Petasitenine
An In-depth Technical Guide to Petasitenine: Chemical Structure and Properties
Introduction
Petasitenine, also known as Fukinotoxin, is a naturally occurring pyrrolizidine alkaloid found in plants of the Petasites and Farfugium genera, such as Petasites japonicus (giant butterbur) and Farfugium japonicum.[1][2][3][4] As a member of the otonecine-type pyrrolizidine alkaloids, petasitenine is of significant interest to researchers and toxicologists due to its demonstrated hepatotoxicity and carcinogenicity.[2][5][6] It is a carcinogenic metabolite of neopetasitenine, another alkaloid present in these plants.[2][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and relevant experimental methodologies for petasitenine.
Chemical Identity and Structure
Petasitenine is classified as an azaspirodecane derivative and is structurally characterized by a complex macrocyclic diester of a necine base (otonecine).[8] Its identity is well-established through various spectroscopic and analytical techniques.
Chemical Identifiers
The following table summarizes the key chemical identifiers for petasitenine.
| Identifier | Value | Reference |
| IUPAC Name | (1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | [9] |
| Synonyms | Fukinotoxin, NSC-279000, NSC-288753 | [2][9] |
| CAS Number | 60102-37-6 | [9][10] |
| Molecular Formula | C₁₉H₂₇NO₇ | [2][9] |
| Canonical SMILES | C[C@@H]1C[C@@]2(--INVALID-LINK--C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C | [9][11] |
| InChI Key | CZQLULNMKQAIQL-PFDMWMSASA-N | [9][11] |
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of petasitenine are crucial for its isolation, characterization, and understanding its behavior in biological systems.
Physicochemical Data
Quantitative physicochemical data for petasitenine are presented below.
| Property | Value | Reference |
| Molecular Weight | 381.42 g/mol | [2] |
| Monoisotopic Mass | 381.17875220 Da | [9][11] |
| Melting Point | 129 - 130 °C | [9] |
| Physical Description | Solid | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [10] |
| XLogP3 | 0.6 | [9] |
Spectroscopic Data
Characterization and quantification of petasitenine rely on standard spectroscopic methods.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of petasitenine, confirming the connectivity and stereochemistry of the molecule. While specific spectral data is not detailed in the provided results, its use in characterization is standard for natural products.[10][12]
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of petasitenine.[10] High-resolution mass spectrometry provides the exact mass, confirming the molecular formula.[11] Quantitative analyses are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] Predicted collision cross-section (CCS) values for various adducts have been calculated to aid in identification.[11]
Biological Activity and Toxicology
Petasitenine is a well-documented hepatotoxin and carcinogen.[1][5] Its toxicity is linked to its metabolic activation within the liver.
Neopetasitenine, a related alkaloid, is rapidly absorbed and metabolized into the more toxic petasitenine.[7][14] The toxicity of petasitenine manifests as liver damage, including necrosis and hemorrhage.[1][5] A key indicator of its cytotoxic effect is the leakage of lactate dehydrogenase (LDH) from damaged liver cells.[2][14] Studies have also shown that petasitenine can inhibit mitochondrial respiration and interfere with the cell cycle, suggesting multiple mechanisms of toxicity.[6][10] Chronic exposure in animal models has been shown to induce tumors in the liver, specifically hemangioendothelial sarcomas and liver cell adenomas.[1][5]
Caption: Metabolic activation of neopetasitenine to petasitenine and its subsequent hepatotoxic effects.
Experimental Methodologies
This section details the protocols used in key studies to investigate the properties and toxicity of petasitenine.
Isolation from Petasites japonicus
Petasitenine is isolated from the young flower stalks of Petasites japonicus.[1][5] While specific details of the extraction and purification process are proprietary to the original research, the general methodology involves:
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Extraction: Maceration of the plant material with a suitable organic solvent (e.g., methanol or ethanol).
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Partitioning: Acid-base partitioning to separate the alkaloid fraction from other plant constituents.
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Chromatography: Purification of the crude alkaloid extract using techniques such as column chromatography (e.g., silica gel or alumina) followed by high-performance liquid chromatography (HPLC) to yield pure petasitenine.[8]
In Vivo Carcinogenicity Study in Rats
A study on the carcinogenic activity of petasitenine was conducted using ACI rats.[1][5]
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Animal Model: Male and female ACI rats, 1 month old.
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Test Substance Preparation: Petasitenine was first dissolved in a small amount of ethyl alcohol and then diluted with distilled water to the desired concentrations.
-
Administration: The petasitenine solution was provided as drinking water ad libitum.
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Dosage Groups:
-
Group I (High Dose): 0.05% solution of petasitenine.
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Group II (Low Dose): 0.01% solution of petasitenine.
-
-
Endpoint Evaluation: Animals were monitored for morbidity and mortality. Upon termination of the experiment, a complete necropsy was performed, with a particular focus on the liver for histological examination to identify necrosis, hemorrhage, bile duct proliferation, and tumor formation.[1]
In Vitro Hepatotoxicity Assay
The hepatotoxicity of petasitenine can be assessed in vitro using human hepatocyte-like cells.[13][14]
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Cell Line: Human hepatocyte-like cell line HepaRG.
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Treatment: Cells are cultured to confluence and then incubated with varying concentrations of petasitenine.
-
Incubation: The incubation period typically ranges from 24 to 48 hours to observe cytotoxic effects.
-
Endpoint Measurement (LDH Assay): Cytotoxicity is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells. The LDH level is a direct indicator of cell membrane integrity loss.
-
Data Analysis: The amount of LDH released is measured spectrophotometrically and compared between treated and untreated (control) cells to determine the dose-dependent toxicity of petasitenine.
Caption: Experimental workflow for the in vitro assessment of petasitenine-induced hepatotoxicity.
Pharmacokinetic Analysis by LC-MS/MS
The concentration of petasitenine in biological matrices like plasma is determined using a validated LC-MS/MS method.[13]
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Sample Preparation: Plasma samples are deproteinized, typically by adding an equal volume of methanol, followed by centrifugation to remove precipitated proteins.
-
Liquid Chromatography (LC): The supernatant is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate) is used to separate petasitenine from other plasma components.
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Tandem Mass Spectrometry (MS/MS): The column effluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for petasitenine.
Conclusion
Petasitenine is a potent hepatotoxic and carcinogenic pyrrolizidine alkaloid with a well-defined chemical structure. Its toxicological properties, particularly its role as a carcinogenic metabolite, necessitate careful monitoring and regulation of its presence in foodstuffs and herbal medicines derived from Petasites species. The experimental protocols outlined in this guide provide a foundation for researchers in toxicology and drug development to further investigate the mechanisms of petasitenine toxicity and to develop strategies for risk assessment and mitigation.
References
- 1. Carcinogenic activity of petasitenine, a new pyrrolizidine alkaloid isolated from Petasites japonicus Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. petasitenine - Wikidata [wikidata.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. SOME TOXIC PROPERTIES OF A CARCINOGENIC PYRROLIZIDINE ALKALOID, PETASITENINE [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. New otonecine-type pyrrolizidine alkaloid from Petasites japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Petasitenine | C19H27NO7 | CID 5281741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Petasitenine | CAS:60102-37-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. PubChemLite - Petasitenine (C19H27NO7) [pubchemlite.lcsb.uni.lu]
- 12. forskning.ruc.dk [forskning.ruc.dk]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Metabolic profiles for the pyrrolizidine alkaloid neopetasitenine and its metabolite petasitenine in humans extrapolated from rat in vivo and in vitro data sets using a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
